1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
Description
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline is a tricyclic alkaloid scaffold characterized by a fused pyrrolidine and isoquinoline system. Its molecular formula is C₁₂H₁₅N, with a monoisotopic mass of 167.0735 g/mol . The compound is a partially saturated derivative of pyrrolo[2,1-a]isoquinoline, featuring three saturated bonds in the pyrrolidine and isoquinoline rings, which confer unique stereoelectronic properties.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-2,4-5,12H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFWABKYFLFHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3CCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a three-component synthesis involving an aldehyde, an amine, and a diene can be employed to form the desired isoquinoline structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor antagonist, it binds to α2-adrenoceptors and inhibits their activity, leading to increased levels of norepinephrine in the synaptic cleft . This can have various physiological effects, such as enhancing memory and alleviating depression.
Comparison with Similar Compounds
5,6-Dihydropyrrolo[2,1-a]isoquinoline
- Structure : Contains one unsaturated bond in the pyrrolidine ring.
- Synthesis: Produced via [3 + 2] cycloaddition between isoquinolinium ylides and alkynes .
- Bioactivity : Exhibits antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) .
- Key Difference : Reduced saturation decreases metabolic stability compared to hexahydro derivatives .
Pyrrolo[2,1-a]isoquinoline (Unsaturated Core)
Pyrazino[2,1-a]isoquinoline Derivatives
- Structure : Replaces pyrrolidine with a pyrazine ring.
- Synthesis: N-alkylation of isoquinoline followed by cyclization .
- Bioactivity : Antifungal activity (IC₅₀ = 0.8 µM against C. albicans), attributed to increased hydrophilicity .
Key Findings
Hydrogenation State : Saturation in hexahydro derivatives improves blood-brain barrier penetration (e.g., JNJ-7925476) compared to dihydro analogs .
Substituent Effects : Electron-withdrawing groups (e.g., 8-bromo) enhance antimicrobial activity, while bulky substituents (e.g., ethynylphenyl) optimize transporter affinity .
Synthetic Efficiency : Multicomponent reactions achieve yields >80% for dihydro derivatives, whereas asymmetric catalysis produces hexahydro compounds with >98% ee .
Biological Activity
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline is a heterocyclic compound belonging to the isoquinoline family. This compound has attracted attention due to its potential pharmacological activities and unique structural properties. Research indicates that it may have significant biological activity, particularly as an α2-adrenoceptor antagonist.
This compound has a complex molecular structure characterized by its nitrogen-containing heterocyclic framework. The compound's chemical formula is C12H15N with a molecular weight of 187.25 g/mol. This structure allows for diverse chemical reactions and interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N |
| Molecular Weight | 187.25 g/mol |
| CAS Number | 3327-29-5 |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves its interaction with α2-adrenoceptors. By binding to these receptors, the compound inhibits their activity which leads to increased norepinephrine levels in the synaptic cleft. This mechanism is crucial for its potential therapeutic effects in various neurological conditions.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- α2-Adrenoceptor Antagonism : Research indicates that this compound acts as an antagonist at α2-adrenoceptors. This property may contribute to its potential use in treating conditions like depression and anxiety by enhancing norepinephrine release .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective effects in models of neurodegeneration. Its ability to modulate neurotransmitter systems could be beneficial in neurodegenerative diseases .
- Antinociceptive Activity : In animal models, the compound has shown promise in reducing pain perception through its action on central nervous system pathways .
Case Studies and Research Findings
A significant case study involved administering this compound hydrobromide to Wistar rats. The study aimed to assess its pharmacokinetics and bioavailability. Key findings included:
- Plasma Concentration : Following administration, plasma concentrations were monitored using advanced chromatographic techniques. Results indicated a rapid absorption phase with peak concentrations reached within hours .
- Side Effects : Observations noted minimal side effects at therapeutic doses compared to traditional treatments for similar conditions .
Comparative Analysis
When compared with similar compounds such as 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| This compound | α2-Adrenoceptor antagonist | Increased norepinephrine levels |
| 8,9-Dimethoxy-1,2,3,5,6,10b-Hexahydropyrrolo[2,a]isoquinoline | Similar receptor interactions | Enhanced neuroprotective effects |
Q & A
Q. What are the most reliable synthetic routes for 1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline?
A three-component [3+2] cycloaddition followed by N-allylation and intramolecular Heck reaction is widely used. Starting from amino acid-derived intermediates (e.g., d6 ), the process involves:
N-allylation : React intermediates with 3 equivalents of allyl bromide in acetonitrile (MeCN) using K₂CO₃ (2 equiv) at room temperature.
Heck reaction : Use Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃/NaOAc in MeCN under nitrogen. Yields range from 65–78% , producing single isomers .
Alternative methods include four-component reactions with isocyanides (e.g., t-butyl or cyclohexyl isocyanide) and aldehydes, yielding dihydropyrrolo derivatives in high yields .
Q. How is the stereochemical purity of synthesized pyrrolo[2,1-a]isoquinoline derivatives verified?
Characterization relies on:
- ¹H/¹³C NMR : Confirm regioselectivity and isomer purity by analyzing coupling constants and diastereotopic protons.
- X-ray crystallography : Resolve absolute configurations for key intermediates .
- HPLC with chiral columns : Validate enantiomeric excess (ee) for asymmetric syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Heck cyclization?
Key variables include:
Methodology : Screen ligands (e.g., dppm, PPh₃) and solvents (MeCN vs. DMF) under inert conditions. Monitor reaction progress via TLC (EtOAc/hexane, 1:5) .
Q. What strategies resolve contradictions in reported yields for pyrrolo[2,1-a]isoquinoline syntheses?
Discrepancies arise from:
- Substrate electronic effects : Electron-withdrawing groups on intermediates lower cyclization efficiency.
- Catalyst deactivation : Trace oxygen or moisture degrades Pd catalysts. Use rigorous nitrogen purging and anhydrous solvents .
- Workup protocols : Column chromatography vs. filtration affects recovery of polar byproducts .
Validation : Replicate reactions using standardized conditions (e.g., 0.5 mmol scale in 3 mL MeCN) and compare isolated yields .
Q. How are computational methods applied to design novel pyrrolo[2,1-a]isoquinoline derivatives?
The ICReDD framework integrates:
- Quantum chemical calculations : Predict transition states for Heck cyclization using DFT (e.g., B3LYP/6-31G*).
- Machine learning : Train models on reaction databases to identify optimal ligand/base combinations .
- Feedback loops : Experimental data refine computational parameters for iterative optimization .
Q. What mechanistic insights explain the regioselectivity of [3+2] cycloadditions in pyrrolo[2,1-a]isoquinoline synthesis?
The reaction proceeds via:
Formation of nitrogen ylides : Base-mediated deprotonation generates 1,3-dipoles.
Cycloaddition : Ylides react with dipolarophiles (e.g., acetylene derivatives), favoring endo transition states due to secondary orbital interactions .
Steric control : Bulky substituents on isoquinoline direct addition to less hindered positions .
Q. How is pyrrolo[2,1-a]isoquinoline utilized as a scaffold for complex alkaloid synthesis?
Key applications:
- Erythrina alkaloid analogs : Introduce substituents at C-3 and C-10b via Suzuki-Miyaura coupling .
- Antimicrobial agents : Functionalize the pyrrolidine ring with halogen or nitro groups .
- Polycyclic derivatives : Perform Diels-Alder reactions on fused dihydropyrrolo intermediates .
Methodological Resources
- Spectral data : Access ¹H/¹³C NMR and HRMS for intermediates in Supporting Information .
- Reaction optimization : Refer to catalytic screens in Tables 1–3 of .
- Computational tools : Use ICReDD’s reaction path search software for predictive modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
